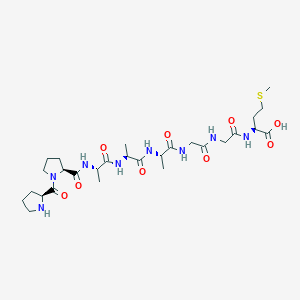
L-Prolyl-L-prolyl-L-alanyl-L-alanyl-L-alanylglycylglycyl-L-methionine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Prolyl-L-prolyl-L-alanyl-L-alanyl-L-alanylglycylglycyl-L-methionine is a synthetic peptide composed of multiple amino acids. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The sequence of amino acids in this peptide includes proline, alanine, glycine, and methionine, which contribute to its unique properties and functions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Prolyl-L-prolyl-L-alanyl-L-alanyl-L-alanylglycylglycyl-L-methionine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The initial amino acid is attached to a resin.
Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.
Coupling: The next amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is achieved.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for efficiency and yield, often incorporating automated synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
L-Prolyl-L-prolyl-L-alanyl-L-alanyl-L-alanylglycylglycyl-L-methionine can undergo various chemical reactions, including:
Oxidation: Methionine residues can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid can be used under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Various reagents such as carbodiimides or succinimidyl esters can be used for functional group substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiols.
Applications De Recherche Scientifique
L-Prolyl-L-prolyl-L-alanyl-L-alanyl-L-alanylglycylglycyl-L-methionine has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein folding and stability.
Medicine: Potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of peptide-based materials and pharmaceuticals.
Mécanisme D'action
The mechanism of action of L-Prolyl-L-prolyl-L-alanyl-L-alanyl-L-alanylglycylglycyl-L-methionine involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, influencing various biological processes. For example, proline-rich peptides are known to interact with prolyl-specific peptidases, affecting protein degradation and turnover.
Comparaison Avec Des Composés Similaires
L-Prolyl-L-prolyl-L-alanyl-L-alanyl-L-alanylglycylglycyl-L-methionine can be compared with other similar peptides such as:
L-Prolyl-L-alanyl-L-proline: A shorter peptide with similar proline-rich properties.
L-Alanyl-L-proline: A dipeptide used in studies of peptide stability and function.
L-Proline analogues: Compounds like L-azetidine-2-carboxylic acid and trans-4-hydroxy-L-proline, which have unique structural and functional properties.
Propriétés
Numéro CAS |
769146-66-9 |
|---|---|
Formule moléculaire |
C28H46N8O9S |
Poids moléculaire |
670.8 g/mol |
Nom IUPAC |
(2S)-4-methylsulfanyl-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]acetyl]amino]acetyl]amino]butanoic acid |
InChI |
InChI=1S/C28H46N8O9S/c1-15(23(39)31-13-21(37)30-14-22(38)35-19(28(44)45)9-12-46-4)32-24(40)16(2)33-25(41)17(3)34-26(42)20-8-6-11-36(20)27(43)18-7-5-10-29-18/h15-20,29H,5-14H2,1-4H3,(H,30,37)(H,31,39)(H,32,40)(H,33,41)(H,34,42)(H,35,38)(H,44,45)/t15-,16-,17-,18-,19-,20-/m0/s1 |
Clé InChI |
YBWFJAXIUCZWDP-RABCQHRBSA-N |
SMILES isomérique |
C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)NCC(=O)NCC(=O)N[C@@H](CCSC)C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@@H]2CCCN2 |
SMILES canonique |
CC(C(=O)NC(C)C(=O)NC(C)C(=O)NCC(=O)NCC(=O)NC(CCSC)C(=O)O)NC(=O)C1CCCN1C(=O)C2CCCN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2'-([1,1'-Binaphthalene]-2,2'-diyl)difuran](/img/structure/B14216052.png)
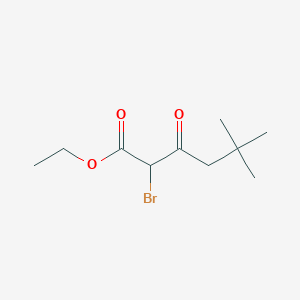
![Phenol, 4,4'-[cyclopropylidenebis(thio)]bis[2,6-bis(1,1-dimethylethyl)-](/img/structure/B14216072.png)

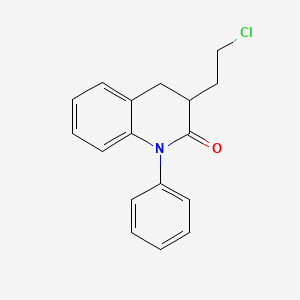
![1-Iodo-3-[(4-iodophenyl)ethynyl]benzene](/img/structure/B14216095.png)

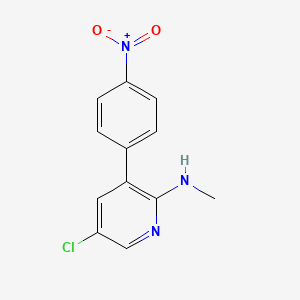

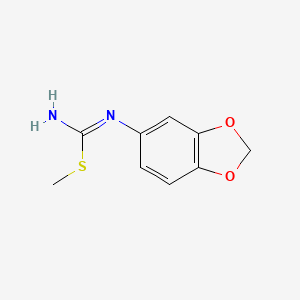
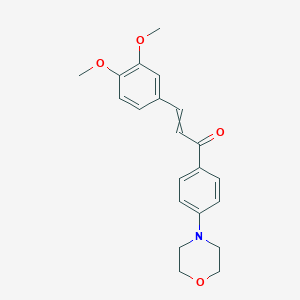

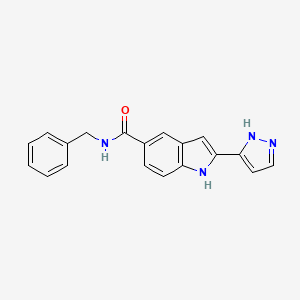
![2-[1-(aminomethyl)cyclohexyl]acetic acid;phosphoric acid](/img/structure/B14216149.png)
